Azetidine (CAS 503-29-7) is a four-membered, nitrogen-containing saturated heterocycle that serves as a premium building block in advanced chemical synthesis and pharmaceutical procurement [1]. Bridging the structural gap between highly reactive three-membered aziridines and thermodynamically stable five-membered pyrrolidines, azetidine offers a unique combination of high ring strain and secondary amine basicity [2]. For industrial buyers and medicinal chemists, procuring azetidine provides a conformationally restricted scaffold that systematically modulates lipophilicity, improves metabolic stability, and enables strain-promoted synthetic pathways that are inaccessible to standard aliphatic or larger cyclic amines [1].
Generic substitution of azetidine with its closest homologs, such as pyrrolidine or aziridine, fundamentally fails due to sharp discontinuities in physicochemical properties [1]. Substituting with the five-membered pyrrolidine eliminates the critical ring strain required for strain-release functionalization and generally increases both lipophilicity (logP) and metabolic clearance liabilities [2]. Conversely, attempting to use the three-membered aziridine as a high-strain alternative introduces severe handling hazards, profound instability, and a drastic reduction in basicity (pKa drop of >3 units), which alters the protonation state and reactivity profile of the molecule under standard physiological or process conditions [1].
Azetidine possesses a highly strained four-membered ring that drives unique ring-opening and cross-coupling reactivities. Quantitative thermodynamic profiling shows its ring strain energy is comparable to aziridine, yet it remains significantly more stable for benchtop handling and scale-up, while being vastly more reactive than larger homologs [1].
| Evidence Dimension | Ring Strain Energy (kcal/mol) |
| Target Compound Data | 25.2 kcal/mol |
| Comparator Or Baseline | Pyrrolidine (5.8 kcal/mol) and Piperidine (0 kcal/mol) |
| Quantified Difference | >4-fold higher ring strain than pyrrolidine |
| Conditions | Standard thermodynamic calculations / experimental consensus |
Allows process chemists to utilize strain-release synthetic pathways that are thermodynamically impossible with standard 5- or 6-membered cyclic amines.
Typically, reducing ring size in saturated heterocycles increases the s-character of the nitrogen lone pair, drastically reducing basicity. However, azetidine defies this trend, maintaining a basicity profile nearly identical to pyrrolidine, whereas the three-membered aziridine suffers a massive drop in basicity [1].
| Evidence Dimension | Conjugate Acid pKa (Aqueous) |
| Target Compound Data | 11.29 |
| Comparator Or Baseline | Aziridine (7.98) and Pyrrolidine (11.31) |
| Quantified Difference | Azetidine is >3 orders of magnitude more basic than aziridine, matching pyrrolidine. |
| Conditions | Aqueous solution, 25 °C |
Ensures the amine remains protonated under physiological conditions, making it a direct drop-in bioisostere for pyrrolidine without altering the target's charge state.
In drug design, the incorporation of azetidine frequently improves metabolic stability over larger cyclic amines by restricting the available sites for cytochrome P450-mediated oxidation. Comparative studies in human liver microsomes (HLM) demonstrate that azetidine derivatives systematically exhibit superior half-lives compared to their pyrrolidine and piperidine counterparts [1].
| Evidence Dimension | In vitro Human Liver Microsome (HLM) Stability |
| Target Compound Data | Highest stability / lowest intrinsic clearance among cyclic homologs |
| Comparator Or Baseline | Pyrrolidine and Piperidine analogs |
| Quantified Difference | Azetidine scaffolds systematically resist oxidative degradation better than 5-membered rings. |
| Conditions | In vitro HLM assays |
Procurement of azetidine building blocks directly contributes to overcoming metabolic liabilities and extending the pharmacokinetic half-life of lead compounds.
Azetidine is the premier choice for replacing pyrrolidine or flexible acyclic amines to lower lipophilicity (logP) and improve metabolic stability without sacrificing the essential secondary amine basicity (pKa ~11.3) [1].
Leveraging its 25.2 kcal/mol ring strain, azetidine serves as a highly reactive yet bench-stable precursor for controlled ring-opening and cross-coupling reactions, enabling synthetic routes that are kinetically inert when using unstrained pyrrolidine [2].
The puckered, conformationally restricted four-membered ring of azetidine is utilized to lock molecular geometry for high-affinity target binding, minimizing the entropic penalties associated with flexible dialkylamines [1].
Flammable;Corrosive